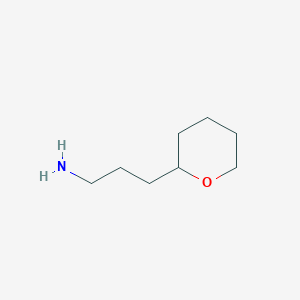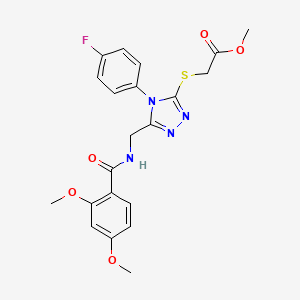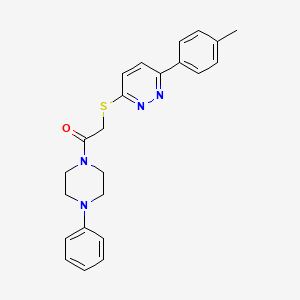
3-(4-Ethylphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl group substituted with an ethyl group and a propenol chain
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a precursor for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to other bioactive phenylpropanoids.
Industry: Could be used in the manufacture of fragrances, flavors, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)prop-2-en-1-ol can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of 4-ethylbenzaldehyde with acetaldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde to the corresponding alcohol.
Wittig Reaction: Another approach is the Wittig reaction, where 4-ethylbenzaldehyde reacts with a phosphonium ylide to form the desired propenol compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and optimized reaction conditions would be employed to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol chain can be reduced to form the saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-ethylcinnamaldehyde or 4-ethylcinnamic acid.
Reduction: 3-(4-ethylphenyl)propan-1-ol.
Substitution: 4-ethyl-2-nitrophenylprop-2-en-1-ol (for nitration).
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylphenyl)prop-2-en-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The phenylpropanoid structure suggests potential antioxidant activity, which could be explored in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamyl alcohol: Similar structure but lacks the ethyl group on the phenyl ring.
4-ethylcinnamaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
Eugenol: Contains a methoxy group on the phenyl ring and a propenyl chain.
Uniqueness
3-(4-Ethylphenyl)prop-2-en-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other phenylpropanoids.
Propiedades
IUPAC Name |
(E)-3-(4-ethylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8,12H,2,9H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRWYSKMHZKOT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2773141.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2773142.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2773143.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2773144.png)



![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)
![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B2773155.png)

![2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid](/img/structure/B2773159.png)


